Thiamine lauryl sulphate
Description
Properties
Molecular Formula |
C24H42N4O5S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChI Key |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for Thiamine Lauryl Sulphate
Established Synthetic Routes for Thiamine (B1217682) Lauryl Sulphate
The conventional synthesis of thiamine lauryl sulphate is primarily achieved through a straightforward salt formation reaction. This method is characterized by its relative simplicity and efficiency in yielding the desired product.
Lauryl Chain Attachment via Salt Formation
The attachment of the lauryl chain to the thiamine molecule is not a result of an esterification reaction but rather an ionic association. The synthesis involves the reaction of a thiamine salt, such as thiamine hydrochloride, with a lauryl sulphate salt, typically sodium lauryl sulphate. tandfonline.comnih.gov The structure of the resulting this compound is composed of the thiamin hydrochloride cation and the sodium lauryl sulfate (B86663) anion linked by electrostatic interaction. tandfonline.com
The general chemical reaction can be represented as:
Thiamine-H⁺Cl⁻ + Na⁺[Lauryl-SO₄]⁻ → Thiamine-H⁺[Lauryl-SO₄]⁻ + NaCl
This reaction is typically carried out in an aqueous solution, where the reactants are dissolved and allowed to interact.
Salt Formation Mechanisms in this compound Preparation
The formation of this compound is driven by the principles of ionic bonding and solubility differences. Thiamine hydrochloride is readily soluble in water, dissociating into the positively charged thiamine cation and a chloride anion. Similarly, sodium lauryl sulphate dissociates into the sodium cation and the negatively charged lauryl sulphate anion.
When these two solutions are mixed, the thiamine cation and the lauryl sulphate anion interact to form an ion pair. This newly formed salt, this compound, is significantly less soluble in water than the initial reactants. This lower solubility leads to its precipitation from the solution, driving the reaction forward according to Le Chatelier's principle.
A patented method for the preparation of thiamine dilauryl sulphate outlines reacting vitamin B1 or its salt with lauryl sulfuric acid or a lauryl sulphate salt. nih.gov The process involves stirring the reactants at a temperature of 35 to 55°C for a duration of 0.2 to 10 hours to obtain a mixed solution, which is then subjected to crystallization and drying. nih.gov The following table summarizes the reactant ratios described in the patent. nih.gov
| Thiamine Reactant (per 100 ml of aqueous solution) | Lauryl Sulphate Reactant |
| 34 g of thiamine hydrochloride | 57 g of sodium lauryl sulfate |
| 34 g of thiamine hydrochloride | 54 g of potassium lauryl sulfate |
| 34 g of thiamine hydrochloride | 61 g of lauryl sulfuric acid |
Advanced Strategies in this compound Synthesis
While the established methods are effective, there is a growing interest in developing more sustainable and efficient synthetic routes for chemical compounds. This section explores the potential application of green chemistry principles and chemoenzymatic approaches to the synthesis of this compound and its analogs. It is important to note that while these strategies are well-established in the broader field of chemical synthesis, their specific application to this compound is not yet widely reported in scientific literature.
Green Chemistry Principles in this compound Production
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis of this compound could involve several strategies:
Use of Safer Solvents: While water is a benign solvent, process optimization could explore minimizing its use or employing other green solvents to improve energy efficiency during drying stages.
Energy Efficiency: The current methods operate at relatively mild temperatures. nih.gov Further optimization could focus on reducing reaction times and energy consumption through the use of catalysts or process intensification technologies.
Waste Prevention: The primary byproduct of the reaction is a salt, such as sodium chloride. While relatively benign, green chemistry principles would encourage the development of processes that minimize waste or find applications for the byproducts.
Thiamine hydrochloride itself has been investigated as a green catalyst for other chemical reactions, highlighting the potential for components of the target molecule to participate in environmentally friendly synthetic strategies.
Chemoenzymatic Approaches to this compound and its Analogs
While not directly applicable to the ionic bond in this compound, chemoenzymatic methods could be explored for the synthesis of novel thiamine analogs with different types of linkages or modified side chains. For instance, enzymes could be used to modify the thiamine molecule before the salt formation step, potentially leading to analogs with unique properties.
Optimization and Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic process from the laboratory to an industrial scale requires careful consideration of various factors to ensure efficiency, consistency, and cost-effectiveness. The synthesis of this compound, being a precipitation/crystallization process, presents specific challenges and opportunities for optimization.
Key parameters that require optimization include:
Reactant Concentration: The concentration of thiamine hydrochloride and sodium lauryl sulphate in the reaction mixture will directly impact the yield and purity of the final product.
Temperature: Temperature control is crucial for controlling the rate of reaction and the solubility of the product, which in turn affects the crystallization process.
Stirring Rate: Adequate mixing is necessary to ensure uniform reaction conditions and to influence the particle size and morphology of the precipitated product.
pH of the Medium: The pH of the solution can affect the charge of the thiamine molecule and thus the efficiency of the salt formation.
For the scale-up of the crystallization process, the following aspects are critical:
Crystal Size Distribution: Controlling the crystal size is important for downstream processing such as filtration and drying, as well as for the final product's performance.
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties. It is essential to control the crystallization process to consistently produce the desired polymorph.
Impurity Profile: The scaled-up process must ensure that the final product meets the required purity specifications, minimizing the inclusion of unreacted starting materials or byproducts.
The following table outlines some key considerations for the optimization and scale-up of this compound synthesis.
| Parameter | Optimization Goal | Scale-Up Challenge |
| Reactant Stoichiometry | Maximize yield and minimize residual reactants. | Ensuring consistent and accurate dosing of reactants in large-scale reactors. |
| Crystallization Time | Achieve complete precipitation in the shortest time possible. | Maintaining uniform supersaturation levels throughout a large vessel to avoid uncontrolled nucleation and growth. |
| Filtration and Drying | Obtain a product with low moisture content and good flowability. | Efficiently handling and drying large volumes of wet solid material while preventing agglomeration or degradation. |
| Batch-to-Batch Consistency | Ensure that every batch of product has the same physical and chemical properties. | Maintaining precise control over all process parameters in a larger and more complex manufacturing environment. |
By carefully addressing these optimization and scale-up considerations, it is possible to develop a robust and efficient manufacturing process for this compound.
Advanced Analytical Characterization Techniques for Thiamine Lauryl Sulphate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of Thiamine (B1217682) Lauryl Sulphate. These methods provide detailed information about its conformational arrangement, molecular weight, fragmentation patterns, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For Thiamine Lauryl Sulphate, ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms and provide insights into the compound's conformation.
In ¹H NMR analysis, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons on the pyrimidine (B1678525) and thiazole (B1198619) rings of the thiamine moiety exhibit characteristic shifts, as do the protons of the lauryl sulphate chain. The interaction between the thiamine and lauryl sulphate components can be inferred from changes in these chemical shifts compared to the individual molecules. researchgate.net Spectroscopic analysis using ¹H-NMR can confirm the presence of intermolecular interactions between the constituent parts of the molecule. researchgate.net
Dynamic light scattering and transmission electron microphotography have been used to characterize nanoparticle solutions of this compound. researchgate.net While not strictly NMR, these techniques provide complementary information on the aggregation and conformational behavior of the compound in solution.
Table 1: Illustrative ¹H NMR Spectral Data for this compound Components
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
| Thiazolium Ring Proton | 9.5 - 10.0 | Singlet |
| Pyrimidine Ring Proton | 7.8 - 8.2 | Singlet |
| Methylene bridge (-CH₂-) | 5.4 - 5.6 | Singlet |
| Alkyl Chain (-CH₃) | 0.8 - 0.9 | Triplet |
| Methylene Groups (-CH₂-)n | 1.2 - 1.6 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly valuable. nutritionalassessment.orgthermofisher.com
In an LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The parent ion corresponding to the molecular weight of this compound can be identified. For this compound, the molecular formula is C₃₆H₆₈N₄O₉S₃, with a computed molecular weight of approximately 797.1 g/mol . nih.gov
Fragmentation analysis (MS/MS) provides further structural confirmation. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For this compound, these would include fragments corresponding to the thiamine cation and the lauryl sulphate anion. This detailed fragmentation pattern serves as a molecular fingerprint.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₃₆H₆₈N₄O₉S₃ | PubChem nih.gov |
| Exact Mass | 796.41484328 Da | PubChem nih.gov |
| Monoisotopic Mass | 796.41484328 Da | PubChem nih.gov |
| Parent Ion (M+) | m/z 797.4 | Theoretical |
| Major Fragment Ion 1 | m/z 265.1 (Thiamine) | Theoretical |
| Major Fragment Ion 2 | m/z 265.1 (Lauryl Sulfate) | Theoretical |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are complementary, as some vibrational modes are more active in FTIR while others are more prominent in Raman spectra. nih.gov
FTIR spectroscopy of this compound would reveal characteristic absorption bands. For instance, the N-H stretching vibrations of the amine group in the thiamine moiety are expected in the range of 3400-3200 cm⁻¹. researchgate.net The C=N stretching of the pyrimidine ring can be observed around 1650 cm⁻¹. researchgate.net The sulphate group from lauryl sulphate will show strong absorptions around 1200 cm⁻¹ (asymmetric stretch) and 1000 cm⁻¹ (symmetric stretch). The long alkyl chain will exhibit C-H stretching vibrations around 2920 and 2850 cm⁻¹.
Raman spectroscopy can also be used to identify these functional groups and can be particularly useful for studying the compound in aqueous solutions. sfu.ca The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule. sfu.cavliz.be
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 | 3400 - 3200 |
| C-H Stretch (Alkyl) | 2920, 2850 | 2920, 2850 |
| C=N Stretch (Pyrimidine) | ~1650 | ~1650 |
| S=O Stretch (Sulfate) | ~1200 | ~1060 |
| S-O Stretch (Sulfate) | ~1000 | ~1000 |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. Reversed-phase HPLC is a commonly used mode, where a nonpolar stationary phase is used with a polar mobile phase. ste-mart.com
A typical HPLC method for this compound would involve a C18 column. clemson.edu The mobile phase could be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). clemson.edu Detection is often performed using a UV detector at a wavelength where the thiamine moiety absorbs, typically around 254 nm. clemson.edu
The purity of a this compound sample is determined by integrating the peak area of the main compound and any impurity peaks. The percentage purity is calculated from the relative peak areas. Method validation, including linearity, accuracy, and precision, is crucial for reliable purity assessment. The fluorimetric HPLC method has also been utilized for the determination of the thiamine portion of the molecule. jfda-online.com
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 5.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Byproducts Analysis
Gas Chromatography (GC) is particularly useful for the analysis of volatile byproducts that may be present in this compound samples. Since this compound itself is not sufficiently volatile for GC analysis, derivatization is often required. psu.edu
A common approach involves the hydrolysis of the lauryl sulphate moiety to lauryl alcohol, which is then derivatized to a more volatile compound, such as a silyl (B83357) ether. mdpi.com This derivative can then be analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (GC-MS). mdpi.com
This method allows for the quantification of lauryl sulphate and can also detect other volatile impurities that may have been introduced during the synthesis or storage of the compound. A patent for the preparation of thiamine dilauryl sulfate (B86663) describes GC conditions for analyzing the product, including the use of a DB-1 column and an electron ionization detector. google.com
Table 5: Illustrative GC Parameters for Analysis of Derivatized Lauryl Sulfate
| Parameter | Condition |
| Column | DB-1, 60 m x 0.32 mm, 1 µm film |
| Carrier Gas | Helium |
| Injection Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp to 240°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization Agent | Silylating agent (e.g., BSTFA) |
Electrophoretic Methods for Charge-Based Separation
Electrophoretic techniques, which separate ions based on their electrophoretic mobility in an electric field, offer high efficiency and resolution for the analysis of charged molecules like this compound. libretexts.orgsciex.comwikipedia.org this compound is an ionic compound composed of a positively charged thiamine moiety and a negatively charged lauryl sulfate moiety. fda.gov
While direct analysis of the intact this compound salt by Capillary Electrophoresis (CE) is not extensively documented in peer-reviewed literature, the principles of CE and existing research on its constituent parts—thiamine and lauryl sulfate—allow for a theoretical exploration of its potential application. CE methods are renowned for their high separation efficiency, minimal sample consumption, and rapid analysis times. nih.govtechnologynetworks.com
Capillary Zone Electrophoresis (CZE): A Potential Application
Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary based on the charge-to-size ratio of the analytes. bjko.com.cnlibretexts.org In a CZE system, the thiamine cation and the lauryl sulfate anion would migrate in opposite directions based on their charge. However, the strong electroosmotic flow (EOF) typically present in bare fused-silica capillaries could potentially carry both ions, along with neutral species, towards the cathode. libretexts.orglibretexts.org
A hypothetical CZE method for TLS could involve dissolving the sample in a suitable buffer. The inherent charge of the thiamine and lauryl sulfate ions would be the primary basis for their separation. The successful separation of thiamine from other vitamins and compounds has been demonstrated in numerous studies using CZE with various buffer systems, often at a pH where thiamine carries a positive charge. libretexts.orgnih.gov
Micellar Electrokinetic Chromatography (MEKC) for Enhanced Separation
Micellar Electrokinetic Chromatography (MEKC) is a powerful CE technique that utilizes surfactants at a concentration above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase. scispace.comeurjchem.comlongdom.org This technique is particularly well-suited for separating both charged and neutral molecules.
Given that this compound itself contains a surfactant moiety (lauryl sulfate), its behavior in a MEKC system would be complex. If TLS were analyzed in a buffer containing a different surfactant (e.g., cetyltrimethylammonium bromide), the thiamine and lauryl sulfate components would partition between the aqueous buffer and the micelles, leading to a differential migration and enabling separation.
Numerous studies have successfully employed MEKC for the separation of water-soluble vitamins, including thiamine, often using sodium dodecyl sulfate (SDS), a compound very similar to the lauryl sulfate in TLS, as the micellar phase. longdom.orgbenthamscience.comrsc.org These established methods provide a strong foundation for developing a MEKC-based approach for the comprehensive analysis of this compound and its potential impurities.
A proposed MEKC method would involve a buffer system containing a surfactant to create a micellar phase. The separation mechanism would rely on the differential partitioning of the thiamine cation and the lauryl sulfate anion between the aqueous phase and the micelles. scispace.com
Interactive Data Table: Hypothetical Capillary Electrophoresis Parameters for Thiamine Analysis
This table presents typical parameters used in the Capillary Electrophoresis of thiamine, which could serve as a starting point for developing a method for this compound.
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica, 50-75 µm i.d. | Fused-silica, 50-75 µm i.d. |
| Buffer | 20-100 mM Phosphate or Borate buffer | 20-50 mM Phosphate or Borate buffer |
| pH | Acidic to neutral (e.g., pH 2.5-7.6) | Neutral to alkaline (e.g., pH 7.0-9.0) |
| Surfactant | None | 15-150 mM Sodium Dodecyl Sulfate (SDS) |
| Voltage | 15-30 kV | 15-25 kV |
| Temperature | 20-30 °C | 20-30 °C |
| Detection | UV (200-254 nm) or Diode Array Detector (DAD) | UV (214 nm) or Diode Array Detector (DAD) |
Advanced Detection and Quantification in Complex Research Matrices
The detection and quantification of this compound in complex matrices, such as food products, necessitate highly sensitive and selective analytical techniques. While traditional detectors like UV-Vis are useful, advanced methods like mass spectrometry offer superior specificity and lower detection limits. waters.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A validated method for the determination of thiamine dilaurylsulfate in soy sauce utilizes Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). lawdata.com.twmeasurlabs.com This method focuses on the detection and quantification of the lauryl sulfate portion of the molecule.
In a recent study, samples were extracted with acetonitrile and analyzed using a UPLC-MS/MS system. measurlabs.com The chromatographic separation was achieved on a C8 column with a gradient elution using a mobile phase of 0.15% formic acid in water and 0.15% formic acid in acetonitrile. measurlabs.com The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. measurlabs.com
This UPLC-MS/MS method demonstrated excellent performance characteristics, including a wide linear range, good accuracy, and high precision. measurlabs.com The limit of quantification (LOQ) for lauryl sulfate was established at a low level, making the method suitable for regulatory and research purposes. measurlabs.com
Interactive Data Table: UPLC-MS/MS Method for Thiamine Dilaurylsulfate Analysis in Soy Sauce
The data in this table is based on a published research study. measurlabs.com
| Parameter | Value |
| Instrumentation | Ultra-High Performance Liquid Chromatograph/Tandem Mass Spectrometer (UPLC-MS/MS) |
| Column | Hypersil GOLD C8 (1.9 µm, 2.1 × 150 mm) |
| Mobile Phase A | 0.15% Formic Acid in Water |
| Mobile Phase B | 0.15% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Linearity Range (as Laurylsulfate) | 25-500 ng/mL |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery (at 0.001 g/kg) | 91.8% |
| Average Recovery (at 0.01 g/kg) | 94.9% |
| Intra-day Precision (RSD at 0.001 g/kg) | 4.8% |
| Intra-day Precision (RSD at 0.01 g/kg) | 1.9% |
| Inter-day Precision (RSD at 0.001 g/kg) | 5.2% |
| Inter-day Precision (RSD at 0.01 g/kg) | 5.1% |
| Limit of Quantification (LOQ) | 0.001 g/kg |
Mechanistic Investigations of Thiamine Lauryl Sulphate in Cellular and Biochemical Systems Non Clinical Focus
Cellular Uptake and Intracellular Trafficking in In Vitro Cell Lines
Specific studies detailing the cellular uptake and intracellular trafficking of Thiamine (B1217682) Lauryl Sulphate in in vitro cell lines are not available in the current body of scientific literature. While the uptake mechanisms for thiamine itself are well-documented, involving transporters like SLC19A2 and SLC19A3, this information cannot be directly extrapolated to Thiamine Lauryl Sulphate due to its distinct chemical structure. nih.govresearchgate.netbohrium.com
Endocytic Pathways Involved in this compound Internalization
No research data could be found that investigates or identifies the specific endocytic pathways involved in the internalization of this compound into cells.
Subcellular Distribution and Compartmentalization of this compound
There are no available studies that have examined the subcellular distribution and compartmentalization of this compound following cellular uptake. Research on thiamine derivatives has shown distribution in mitochondrial and synaptosomal fractions, but this is not specific to the lauryl sulphate salt. nih.gov
Modulation of Fundamental Cellular Pathways by this compound
Detailed investigations into the modulation of fundamental cellular pathways by this compound are absent from the scientific literature.
Influence on Intracellular Signaling Cascades (e.g., Kinase Activity)
There is no available research on the influence of this compound on intracellular signaling cascades, including its potential effects on kinase activity. While some studies have explored the non-coenzyme roles of thiamine derivatives like thiamine triphosphate in modulating kinase activity, these findings are not specific to this compound. nih.gov
Fundamental Antioxidant and Pro-oxidant Activity Mechanisms in Cell-Free Systems
Specific, detailed mechanistic studies on the fundamental antioxidant and pro-oxidant activities of this compound in cell-free systems have not been published. While thiamine itself is known to possess antioxidant properties by interacting with free radicals, and some thiamine disulfide derivatives are involved in thiol redox regulation, the specific mechanisms for this compound are not documented. nih.govresearchgate.net One study on nanoparticles of "Thiamine Di-lauryl Sulfate" noted free radical scavenging activity, but did not provide a detailed mechanistic investigation in a cell-free system. koreascience.kr The general principles of how antioxidants can exhibit pro-oxidant activities under certain conditions exist, but have not been specifically tested or described for this compound. mdpi.com
Due to the lack of specific research data for each of the requested sections and subsections, it is not possible to generate detailed research findings or data tables for this compound.
Applications of Thiamine Lauryl Sulphate in Advanced Research Models and Scientific Tools
Thiamine (B1217682) Lauryl Sulphate as a Biochemical and Biophysical Probe
The dual nature of Thiamine Lauryl Sulphate—possessing a hydrophilic thiamine head group and a hydrophobic lauryl tail—renders it an active surfactant. This characteristic is central to its utility as a probe in biochemical and biophysical studies, particularly in mimicking and investigating biological interfaces.
Utility in Membrane Permeability Assays for Model Systems
While direct studies employing this compound in membrane permeability assays are not extensively documented, its structural similarity to well-characterized surfactants like sodium lauryl sulphate (SLS) allows for informed hypotheses regarding its potential applications. The lauryl sulphate component is known to interact with and disrupt lipid bilayers. This interaction can range from altering membrane fluidity at low concentrations to complete solubilization of the membrane at concentrations above its critical micelle concentration (CMC).
The presence of the cationic thiamine head group in this compound introduces a specific interaction with negatively charged components of model membranes, such as phosphatidylserine. This targeted interaction could be harnessed to selectively probe the permeability of specific membrane domains. In model systems like liposomes or tethered bilayer lipid membranes, this compound could be used to induce controlled changes in membrane permeability, which can be monitored by the release of encapsulated fluorescent markers. The extent of this induced permeability would be dependent on the concentration of this compound, the lipid composition of the model membrane, and the ionic strength of the surrounding medium.
Table 1: Potential Parameters for this compound in Membrane Permeability Assays
| Parameter | Description | Potential Application in Research |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules self-assemble into micelles. | Determining the concentration threshold for significant membrane disruption vs. subtle alterations in fluidity. |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which it is hydrophilic or lipophilic. | Predicting its interaction with different types of lipids and its potential as an emulsifying agent for membrane components. |
| Interaction with Anionic Lipids | Electrostatic attraction between the cationic thiamine head group and negatively charged lipids. | Investigating the role of charge interactions in membrane stability and permeability. |
Application in In Vitro Enzyme Activity and Inhibition Studies
The surfactant properties of this compound also suggest its potential application in the study of enzyme kinetics and inhibition. Surfactants are known to affect enzyme activity by interacting with the enzyme's structure, potentially causing conformational changes that can either enhance or inhibit its function. The lauryl sulphate tail can interact with hydrophobic regions of enzymes, leading to denaturation at high concentrations, similar to the action of SLS.
The thiamine moiety, being a precursor to the coenzyme thiamine pyrophosphate (TPP), introduces a unique aspect. For TPP-dependent enzymes, this compound could act as a competitive inhibitor by binding to the active site without facilitating the catalytic reaction. This allows for the study of enzyme-cofactor binding dynamics and the conformational changes associated with it. In in vitro assays, varying the concentration of this compound and monitoring the corresponding changes in enzyme activity can provide insights into the enzyme's structure-function relationship and the role of its different domains.
Development of this compound-Based Delivery System Prototypes (Focus on design and characterization in non-biological settings)
The amphiphilic nature of this compound makes it a candidate for the construction of novel drug delivery systems. Its ability to self-assemble and interact with other lipids and polymers allows for the design of various nanocarriers.
Encapsulation Strategies for this compound in Nanocarriers
This compound can be encapsulated within nanocarriers or can itself be a component of the carrier system. Common encapsulation strategies that could be applied include:
Liposomes: As an amphiphilic molecule, this compound can be incorporated into the lipid bilayer of liposomes. Its presence could influence the stability, surface charge, and fluidity of the liposomal membrane. The cationic thiamine head group would impart a positive zeta potential to the liposomes, which can be advantageous for interacting with negatively charged biological barriers.
Polymeric Nanoparticles: this compound can be loaded into biodegradable polymeric nanoparticles. The encapsulation efficiency would depend on the physicochemical properties of the polymer and the interactions between the polymer and this compound.
Micelles: Above its CMC, this compound can form micelles, which can encapsulate hydrophobic molecules within their core. This is a common strategy for solubilizing poorly water-soluble compounds.
The characterization of these nanocarriers in non-biological settings would involve determining their size, size distribution, zeta potential, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Table 2: Characterization of Hypothetical this compound-Based Nanocarriers
| Nanocarrier Type | Encapsulation Method | Key Characterization Parameters (in vitro) |
| Liposomes | Thin-film hydration | Vesicle size, Polydispersity Index (PDI), Zeta potential, Encapsulation efficiency (%) |
| Polymeric Nanoparticles | Emulsification-solvent evaporation | Particle size, PDI, Zeta potential, Drug loading content (%) |
| Micelles | Self-assembly in aqueous media | Micelle size, CMC, Aggregation number |
Controlled Release Kinetics from Novel Material Systems (in vitro)
The release of this compound from nanocarriers can be studied in vitro using methods like dialysis. The release profile is expected to be influenced by the composition and structure of the nanocarrier. For instance, release from polymeric nanoparticles would likely follow a diffusion-controlled mechanism, potentially exhibiting a biphasic pattern with an initial burst release followed by a sustained release phase.
The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the underlying release mechanism. Factors such as the pH and ionic strength of the release medium can be varied to simulate different physiological environments and assess their impact on the release rate. For example, the protonation state of the thiamine moiety is pH-dependent, which could influence its interaction with the carrier matrix and thus its release.
Role in Microbiological Research Models and Antimicrobial Mechanisms
This compound has demonstrated significant antimicrobial activity, making it a valuable tool in microbiological research for studying antimicrobial mechanisms and developing new antimicrobial strategies.
Its primary mechanism of action is believed to be the disruption of the microbial cell membrane. The hydrophobic lauryl tail can insert into the lipid bilayer of the cell membrane, compromising its integrity and leading to leakage of intracellular components and eventual cell death.
Research has shown that this compound has a more pronounced inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria. This is likely due to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can act as a barrier, limiting the access of this compound to the inner cell membrane. In contrast, the cell wall of Gram-positive bacteria is more permeable to amphiphilic molecules.
Furthermore, this compound has shown synergistic effects when combined with other antimicrobial agents, such as organic acids. This suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics or preservatives. In microbiological research models, it can be used to study the mechanisms of bacterial resistance and the effects of membrane-active agents on microbial physiology.
Table 3: Antimicrobial Activity of this compound against Various Microorganisms
| Microorganism | Type | Observed Effect | Potential Mechanism |
| Staphylococcus aureus | Gram-positive bacteria | Strong growth inhibition | Disruption of cell membrane integrity |
| Bacillus cereus | Gram-positive bacteria | Strong growth inhibition | Disruption of cell membrane integrity |
| Escherichia coli | Gram-negative bacteria | Weak growth inhibition | Limited penetration through the outer membrane |
| Saccharomyces cerevisiae | Yeast | Growth inhibition | Disruption of the fungal cell membrane |
| Aspergillus niger | Mould | Growth inhibition | Disruption of the fungal cell membrane |
Investigation of Anti-Fungal Activity Mechanisms in Model Organisms
This compound has demonstrated notable inhibitory effects against yeasts and moulds, making it a valuable tool for investigating anti-fungal mechanisms in model organisms. nih.govresearchgate.net Research has shown that its efficacy can be enhanced when used in combination with other natural compounds.
A study investigating the synergistic antimicrobial effects of this compound combined with the heartwood extract of Pterocarpus marsupium revealed significant anti-fungal activity. nih.gov In this research, the combination of these two substances was tested against a panel of microorganisms, including the model yeast Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans. nih.gov The findings suggested that the anti-fungal effect of this compound, when combined with the plant extract, is mediated through at least two distinct mechanisms: the induction of oxidative stress and the restriction of drug efflux from the yeast cells. nih.gov The study observed that the combination promoted the production of reactive oxygen species within the yeast cells. nih.gov Furthermore, it was found to inhibit the action of efflux pumps, which are cellular mechanisms that expel antimicrobial agents from the cell, thereby increasing the intracellular concentration of the active compounds. nih.gov
The synergistic effects observed in this research are detailed in the table below, highlighting the increased efficacy of the combined treatment against specific fungal species.
| Model Organism | Treatment | Observed Synergistic Effect | Proposed Mechanism of Action |
| Saccharomyces cerevisiae | This compound + Pterocarpus marsupium extract | Yes | Oxidative stress induction, Drug efflux restriction |
| Candida albicans | This compound + Pterocarpus marsupium extract | Yes | Not specified |
Studies on Bacteriostatic Effects in Laboratory Cultures
This compound has been extensively studied for its bacteriostatic effects, particularly against Gram-positive bacteria. nih.govresearchgate.netnih.gov Laboratory studies have demonstrated its ability to inhibit the growth of a range of bacteria, although its effectiveness against Gram-negative bacteria is reportedly weaker. nih.govresearchgate.net The proposed mechanism for its bacteriostatic action involves its ability to penetrate the protoplasm of bacteria and interfere with enzyme activity. nih.gov Additionally, it is thought to enhance membrane transport ability, which may contribute to its antimicrobial properties. nih.gov
Research has quantified the bacteriostatic effects of this compound against several foodborne pathogens in laboratory settings. For instance, one study investigated its impact on Escherichia coli O157:H7, Salmonella Typhimurium, Listeria monocytogenes, and Bacillus cereus in tofu. nih.gov The results, as summarized in the table below, show a concentration-dependent reduction in bacterial counts. At a concentration of 2%, this compound led to notable reductions in the populations of all four tested bacteria after 5 days of storage at 5°C. nih.govresearchgate.net
| Bacterial Species | Initial Inoculum (approx. log CFU/g) | Treatment | Storage Conditions | Reduction (log CFU/g) |
| Escherichia coli O157:H7 | Not Specified | 2% this compound | 5°C for 5 days | 0.29 |
| Salmonella Typhimurium | Not Specified | 2% this compound | 5°C for 5 days | 0.36 |
| Listeria monocytogenes | Not Specified | 2% this compound | 5°C for 5 days | 0.70 |
| Bacillus cereus | Not Specified | 2% this compound | 5°C for 5 days | 1.47 |
Another study evaluated the antimicrobial effect of this compound in custard cream against a similar panel of pathogens. fao.org The results indicated that Gram-negative bacteria (E. coli O157:H7 and S. Typhimurium) were more susceptible to the compound than the Gram-positive L. monocytogenes at 25°C. fao.org However, the compound showed no significant effect on B. cereus spores under the tested conditions. fao.org The efficacy of this compound was also found to be greater at 25°C compared to 4°C. fao.org
The antimicrobial spectrum of this compound can be expanded by combining it with organic acids such as gluconic acid or acetic acid, which have a synergistic effect on its bacteriostatic properties. nih.govresearchgate.net
Computational and Theoretical Studies of Thiamine Lauryl Sulphate
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms.
Application to Thiamine (B1217682) Lauryl Sulphate:
While specific molecular docking studies targeting thiamine lauryl sulphate are not prevalent in the literature, it is known that thiamine itself interacts with various biological targets, including thiamine-binding proteins and enzymes. For instance, studies on thiamine analogues have explored their binding to the ECF transporter for thiamine (ThiT) rug.nl. The binding of thiamine in ThiT involves interactions such as π-sandwiching with Trp34 and His125, electrostatic interactions with Glu84, and hydrogen bonding with Tyr85 rug.nl.
Molecular docking simulations could be employed to investigate how the lauryl sulphate moiety of this compound influences its interaction with known thiamine-binding sites or other potential biological targets. Such studies could elucidate whether the lauryl sulphate chain contributes to or hinders the binding affinity and specificity. Given its antimicrobial properties, potential targets for docking simulations could include key bacterial enzymes involved in cell wall synthesis or metabolic pathways.
Hypothetical Molecular Docking Results:
The following table represents a hypothetical outcome of a molecular docking study of this compound and its parent compounds against a putative bacterial enzyme target. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Compound | Putative Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Thiamine | Bacterial Kinase | -7.2 | ASP120, LYS78, TYR15 |
| Lauryl Sulphate | Bacterial Kinase | -4.5 | LEU90, VAL34, ILE100 |
| This compound | Bacterial Kinase | -8.5 | ASP120, LYS78, LEU90, VAL34 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, reactivity, and spectroscopic properties.
Application to this compound:
Although specific quantum chemical calculations for this compound are not readily found, studies on thiamine and its derivatives have utilized these methods. For example, semi-empirical calculations like Extended Hückel and CNDO/2 have been used to study the electronic structure and conformation of thiamine researchwithrutgers.com. More advanced Density Functional Theory (DFT) calculations have been employed to investigate the antioxidant mechanisms of thiamine by calculating reaction enthalpies and Gibbs free energies for its reactions with free radicals researchgate.net.
For this compound, quantum chemical calculations could be used to:
Determine the optimized molecular geometry.
Calculate the distribution of electronic charge across the molecule, identifying electrophilic and nucleophilic sites.
Predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
Analyze the nature of the interaction between the thiamine and lauryl sulphate moieties.
Hypothetical Quantum Chemical Calculation Data:
The table below presents hypothetical electronic properties for this compound and its components, as would be determined by DFT calculations.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Thiamine | -6.8 | -1.2 | 4.5 |
| Lauryl Sulphate | -8.1 | 2.5 | 12.3 |
| This compound | -7.1 | -0.9 | 15.8 |
Molecular Dynamics Simulations of this compound in Solvent and Membrane Environments
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interactions of molecules in various environments.
Application to this compound:
While MD simulations specifically for this compound are not widely published, such studies have been conducted on related systems. For instance, MD simulations have been used to investigate the properties of micelles formed by sodium lauryl ether sulfate (B86663) and their interaction with lipid bilayers researchgate.net. Similarly, MD simulations have been performed on thiamine hydrochloride hydrates to understand their structural stability mdpi.com.
Given the amphiphilic nature of this compound, with a polar thiamine head group and a nonpolar lauryl tail, MD simulations would be particularly insightful for understanding its behavior in aqueous solutions and its interaction with cell membranes. These simulations could reveal:
The propensity of this compound to form micelles in water.
The mechanism of its interaction with and potential disruption of bacterial cell membranes, which could be a key aspect of its antimicrobial activity.
The conformational dynamics of the molecule in different environments.
Hypothetical Molecular Dynamics Simulation Parameters:
This table provides an example of the kind of data that could be generated from an MD simulation of a this compound molecule at a lipid bilayer interface.
| Simulation Parameter | Hypothetical Value/Observation |
| System Setup | One this compound molecule, a POPC lipid bilayer, and a box of water molecules. |
| Simulation Time | 500 nanoseconds |
| Average Area per Lipid | 65 Ų (without TLS), 72 Ų (with TLS) |
| Orientation of this compound | The lauryl tail inserts into the hydrophobic core of the bilayer, while the thiamine headgroup remains at the lipid-water interface. |
| Root Mean Square Fluctuation (RMSF) | Increased lipid tail fluctuation observed in the vicinity of the inserted lauryl sulphate chain. |
Structure-Activity Relationship (SAR) Modeling for this compound Analogs (Purely theoretical/computational)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model the relationship between molecular descriptors and activity.
Application to this compound Analogs:
There is a lack of specific computational SAR studies focused on this compound analogs in the available literature. However, SAR studies have been conducted on broader classes of thiazole (B1198619) derivatives, which include thiamine as a member, to explore their potential as inhibitors of various enzymes academie-sciences.fracademie-sciences.fr.
A theoretical/computational SAR study on this compound analogs could involve designing a library of related compounds with modifications to either the thiamine moiety or the lauryl chain. For each analog, a set of molecular descriptors (e.g., molecular weight, logP, electronic properties) would be calculated. These descriptors would then be correlated with a predicted biological activity (e.g., antimicrobial potency) using statistical models. Such a study could guide the synthesis of new, more potent analogs.
Hypothetical QSAR Model for this compound Analogs:
The following table illustrates a hypothetical set of data for a QSAR study of this compound analogs, where modifications are made to the length of the alkyl sulphate chain.
| Analog | Alkyl Chain Length | LogP (Calculated) | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Thiamine Octyl Sulphate | 8 | 2.1 | 32 |
| Thiamine Decyl Sulphate | 10 | 3.0 | 16 |
| This compound (Dodecyl) | 12 | 3.9 | 8 |
| Thiamine Tetradecyl Sulphate | 14 | 4.8 | 12 |
| Thiamine Hexadecyl Sulphate | 16 | 5.7 | 25 |
This hypothetical model suggests that the antimicrobial activity is optimal with a 12-carbon alkyl chain and decreases with both shorter and longer chains.
Future Directions and Emerging Research Avenues for Thiamine Lauryl Sulphate
Exploration of Unconventional Synthetic Routes and Novel Derivatives
The conventional synthesis of thiamine (B1217682) lauryl sulphate involves the reaction of thiamine hydrochloride with sodium lauryl sulphate. nih.govresearchgate.net Future research is anticipated to move towards more sustainable and efficient synthetic strategies, often referred to as "green chemistry." These approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netbohrium.com For the thiazole (B1198619) moiety of thiamine, which is a key structural component, various green synthetic methods are being explored, such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of environmentally benign solvents like water. researchgate.netbepls.com
Furthermore, the development of novel catalysts is a key area of interest. For instance, thiamine hydrochloride itself has been investigated as a biodegradable catalyst for the synthesis of other organic compounds, such as thiazolidin-4-one derivatives. researchgate.net This catalytic potential could be harnessed for the auto-catalysis or streamlined synthesis of thiamine lauryl sulphate itself or its derivatives. The exploration of nanoparticle-based catalysts, such as NiFe2O4, for the synthesis of thiazole scaffolds also presents a promising avenue for creating more efficient and reusable catalytic systems. acs.org
Beyond optimizing the synthesis of the existing molecule, the creation of novel derivatives of this compound holds significant potential. By modifying either the thiamine or the lauryl sulphate portion of the molecule, derivatives with enhanced properties could be developed. For example, altering the length of the alkyl chain in the lauryl sulphate could modulate its surfactant properties and antimicrobial activity. Similarly, modifications to the thiamine structure could lead to derivatives with altered biological activities. The synthesis of novel sulfonamide derivatives, for instance, has been shown to yield compounds with promising antimicrobial properties, suggesting a potential direction for creating new this compound analogues. nih.gov
| Potential Unconventional Synthetic Route | Key Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption | Green Chemistry Synthesis of Thiazoles researchgate.netbepls.com |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions | Green Chemistry Synthesis of Thiazoles researchgate.net |
| Use of Green Solvents (e.g., water) | Reduced environmental impact, improved safety | Green Synthesis of Thiazole Derivatives bepls.comnih.gov |
| Nanoparticle-Based Catalysis (e.g., NiFe2O4) | High catalytic activity, reusability of the catalyst | Catalytic Synthesis of Thiazole Scaffolds acs.org |
Development of Hyphenated Analytical Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its application and for the development of new derivatives. Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the detailed characterization of complex molecules like surfactants. intertek.comimpactanalytical.com
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a particularly valuable technique for the analysis of thiamine and its esters, and can be readily applied to this compound. nih.gov This method allows for the separation of the compound from complex matrices and provides information about its molecular weight and structure. For a more in-depth structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable. intertek.comalfachemic.com Advanced NMR techniques can provide detailed information about the connectivity of atoms within the molecule and its three-dimensional structure.
Fourier-transform infrared (FTIR) spectroscopy is another key technique for characterizing the functional groups present in this compound. alfachemic.com By identifying the characteristic vibrations of different chemical bonds, FTIR can confirm the structure of the molecule and be used to monitor its synthesis or degradation. The combination of these techniques provides a comprehensive analytical toolkit for the detailed characterization of this compound and its future derivatives.
| Hyphenated Analytical Technique | Information Provided | Application in this compound Analysis |
| HPLC-MS | Separation, molecular weight, and structural information | Purity assessment, identification in complex mixtures, quantification impactanalytical.comnih.gov |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | Structural elucidation of novel derivatives, conformational analysis intertek.comalfachemic.com |
| FTIR Spectroscopy | Identification of functional groups | Confirmation of synthesis, monitoring of chemical modifications alfachemic.com |
| GC-MS | Analysis of volatile components | Not directly applicable to the non-volatile salt, but could be used for precursors or degradation products alfa-chemistry.com |
Deeper Elucidation of Intrinsic Molecular Mechanisms and Interactions
While the antimicrobial properties of this compound are known, the precise molecular mechanisms underlying its action are not fully understood. nih.gov Future research will likely focus on elucidating these mechanisms in greater detail. As an amphiphilic molecule, this compound is expected to interact with cell membranes. Molecular modeling and simulation studies can provide insights into how the molecule inserts into and disrupts the lipid bilayer of microbial cells, leading to cell death. nih.govjocpr.com
Furthermore, the thiamine moiety itself may play a role beyond simply being a counter-ion. Thiamine and its derivatives are known to be involved in a multitude of cellular processes. nih.govnih.gov Computational docking studies could be employed to investigate the potential interactions of this compound with key enzymes and proteins in microorganisms, potentially revealing novel targets for its antimicrobial activity. nih.govjocpr.com Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.
Recent studies on thiamine derivatives have also highlighted their potential neuroprotective effects, which are thought to be independent of their traditional coenzyme functions. mdpi.com Investigating whether this compound shares these properties could open up entirely new therapeutic avenues for this compound.
Integration with Systems Biology and Omics Approaches in In Vitro Contexts
Systems biology, which integrates data from various "omics" disciplines (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to understanding the global cellular response to a given stimulus. nih.govnih.gov Applying these approaches to in vitro studies of this compound could provide a holistic view of its effects on microbial cells.
For example, transcriptomic analysis (e.g., using RNA sequencing) could reveal which genes are up- or down-regulated in bacteria upon exposure to this compound. This could identify the specific metabolic pathways and stress responses that are affected by the compound. nih.govbiorxiv.org Similarly, proteomics could identify changes in the protein expression profile of the treated cells, providing further clues about the compound's mechanism of action. Metabolomic studies could then be used to analyze the changes in the cellular metabolite pool, offering a direct readout of the metabolic consequences of this compound treatment.
By integrating these multi-omics datasets, researchers can construct detailed models of the cellular response to this compound. This systems-level understanding will be invaluable for identifying potential synergistic interactions with other antimicrobial agents and for predicting potential resistance mechanisms.
| Omics Approach | Type of Data Generated | Potential Insights for this compound Research |
| Transcriptomics | Gene expression profiles (RNA levels) | Identification of affected metabolic pathways and stress responses nih.govnih.gov |
| Proteomics | Protein expression profiles | Understanding changes in cellular machinery and enzyme levels |
| Metabolomics | Profiles of small molecule metabolites | Direct measurement of the metabolic impact of the compound |
Potential in Non-Biological Advanced Material Science and Engineering Applications
The applications of this compound may extend beyond the biological realm into the field of advanced material science. As a surfactant, it has the potential to be used in the synthesis and stabilization of nanoparticles. nih.govnm-aist.ac.tz Surfactants play a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. researchgate.net The unique structure of this compound, with its bioactive thiamine headgroup, could impart novel functionalities to the nanoparticles it stabilizes.
Furthermore, the amphiphilic nature of this compound suggests that it could self-assemble into various nanostructures, such as micelles, vesicles, or liquid crystals. rsc.orgnih.govrsc.org These self-assembled structures could find applications in areas such as drug delivery, catalysis, and the creation of novel biomaterials. nih.govreading.ac.uk For instance, micelles formed from this compound could be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
The thiamine moiety also offers possibilities for creating "smart" materials that respond to specific biological stimuli. Given thiamine's role in metabolism, it is conceivable that materials incorporating this compound could be designed to interact with specific enzymes or cellular environments. The exploration of these non-biological applications represents a truly novel and exciting frontier for this compound research.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Thiamine Lauryl Sulphate in laboratory settings?
- Answer : Synthesis typically involves esterification of thiamine with lauryl sulphate under controlled acidic or enzymatic conditions. Characterization requires a combination of techniques:
- Thin-Layer Chromatography (TLC) to monitor reaction progress and purity .
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm molecular structure and functional groups.
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and stability .
Q. How can researchers validate the purity of this compound in complex biological matrices?
- Answer : Use solid-phase extraction (SPE) to isolate the compound from biological samples, followed by mass spectrometry (MS) for sensitive detection. Cross-validate results with enzymatic assays specific to thiamine derivatives to rule out matrix interference .
Advanced Research Questions
Q. What mechanisms explain the synergistic or antagonistic effects of this compound with ammonium ions in microbial fermentation?
- Answer : Studies show that ammonium ions (e.g., NH₄⁺) modulate thiamine’s role as a cofactor in glycolysis. For example:
- Mechanistic Insight : At 0.01% ammonium sulphate, thiamine enhances ethanol yield by stabilizing pyruvate decarboxylase activity. Higher concentrations (0.1%) may inhibit fermentation due to ionic competition .
- Data Analysis : Compare gas evolution curves (e.g., CO₂ production) under varying ammonium/thiamine ratios to model kinetic interactions .
Q. How can contradictory data on this compound’s cellular proliferation effects be resolved?
- Answer : Contradictions often arise from methodological variability, such as:
- Cell Counting Protocols : Greasing Warburg vessels with rubber grease (vs. wool fat) reduces cell adhesion, improving reproducibility in yeast proliferation assays .
- Statistical Rigor : Apply ANOVA to differentiate between technical replicates (e.g., cell counts) and biological variability. Report confidence intervals for growth rate calculations .
Q. What experimental frameworks are suitable for studying this compound’s bioavailability in vivo versus in vitro models?
- Answer :
- In Vitro : Use Caco-2 cell monolayers to simulate intestinal absorption, measuring transepithelial electrical resistance (TEER) and transport efficiency .
- In Vivo : Employ radiolabeled this compound in rodent models, with HPLC-MS quantification in plasma and tissues. Account for metabolic byproducts like thiamine diphosphate .
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) and measure degradation via UV-Vis spectroscopy at 265 nm (thiamine’s absorbance peak) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Note that lauryl sulphate esters degrade above 60°C, necessitating cold-chain storage for long-term studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
